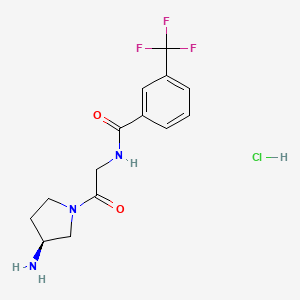

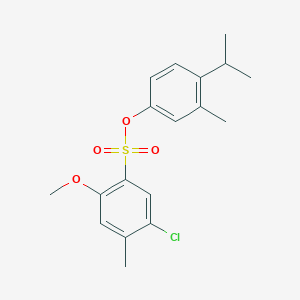

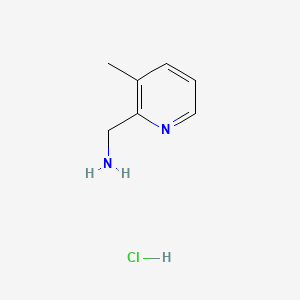

3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

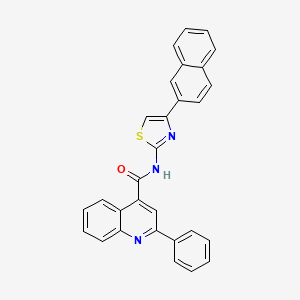

3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate, also known as sulfoxaflor, is an insecticide that belongs to the sulfoximine class. It was first introduced in 2013 and has been used in agriculture to control a wide range of pests, including aphids, thrips, and whiteflies. Sulfoxaflor has gained popularity due to its high efficacy and low toxicity to non-target organisms.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions:

- Sulfones, similar to the compound , are used in the Julia-Kocienski olefination reaction with carbonyl compounds, facilitating the synthesis of methoxylated stilbenes and other derivatives with potential applications in medicinal chemistry (Alonso et al., 2005).

- Phenyl sulfonate derivatives are integral in the synthesis of various organic compounds, including those with potential pharmaceutical applications. For example, the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine involved the creation of various compounds with different functional groups (Bradiaková et al., 2008).

Material Science and Catalysis:

- Phenyl sulfonate metal coordination polymers have been developed as catalysts for the Biginelli reaction, an important reaction in organic chemistry. These catalysts are useful for synthesizing a variety of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, demonstrating eco-friendly synthesis methods (Wang et al., 2015).

Spectroscopy and Molecular Structure Analysis:

- Compounds similar to 3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate have been studied using spectroscopic techniques and quantum chemical methods. This research provides insights into vibrational features, electronic transitions, and non-linear optical (NLO) properties of these compounds (Kumar et al., 2021).

Pharmaceutical Applications:

- Phenyl sulfonate derivatives have been explored for their potential as antioxidant additives in lubricating oils. This includes the synthesis and evaluation of compounds like 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate for their antioxidative properties (Habib et al., 2014).

Synthesis of Novel Compounds:

- There is ongoing research in the synthesis of novel compounds using phenyl sulfonate derivatives. These synthetic routes lead to the creation of new chemical entities with potential applications in various industrial and research fields. For instance, the synthesis of novel substituted 1,5-Benzothiazepines containing 1,4-Benzodioxane sulfonyl moiety has been reported (Chhakra et al., 2019).

Optical Properties and Crystal Growth:

- Research on the growth of single crystals of chalcone derivatives, which are structurally similar to the compound , has been conducted. These studies focus on understanding their nonlinear optical properties, which are essential for various applications in photonics and optoelectronics (Parol et al., 2020).

Wirkmechanismus

Target of Action

Based on its structural similarity to other organoboron compounds, it may interact with various enzymes and receptors within the cell .

Mode of Action

The compound likely interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the compound forms a sigma-bond with its target, while in transmetalation, a group is transferred from boron to palladium .

Biochemical Pathways

The compound may participate in various biochemical pathways, particularly those involving carbon–carbon bond formation . The Suzuki–Miyaura coupling reaction, for instance, is a key step in many synthetic pathways, allowing for the formation of complex organic molecules from simpler precursors .

Pharmacokinetics

Like other organoboron compounds, it is likely to be relatively stable and readily prepared . Its bioavailability would depend on various factors, including its solubility, stability, and the presence of transport proteins.

Result of Action

The result of the compound’s action would depend on the specific biochemical pathways it participates in. In the context of Suzuki–Miyaura coupling, the compound would facilitate the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound is likely to remain stable and effective under a wide range of conditions.

Eigenschaften

IUPAC Name |

(3-methyl-4-propan-2-ylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO4S/c1-11(2)15-7-6-14(8-12(15)3)23-24(20,21)18-10-16(19)13(4)9-17(18)22-5/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFZMBPXGMIPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC(=C(C=C2)C(C)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(propan-2-yl)phenyl 5-chloro-2-methoxy-4-methylbenzene-1-sulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)

![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2425939.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2425940.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2425946.png)

![2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid](/img/structure/B2425947.png)